3-Fluoro-N-(1-methylcyclopropyl)-4-nitrobenzenesulfonamide 3-Fluoro-N-(1-methylcyclopropyl)-4-nitrobenzenesulfonamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC13519223
InChI: InChI=1S/C10H11FN2O4S/c1-10(4-5-10)12-18(16,17)7-2-3-9(13(14)15)8(11)6-7/h2-3,6,12H,4-5H2,1H3
SMILES: CC1(CC1)NS(=O)(=O)C2=CC(=C(C=C2)[N+](=O)[O-])F
Molecular Formula: C10H11FN2O4S
Molecular Weight: 274.27 g/mol

3-Fluoro-N-(1-methylcyclopropyl)-4-nitrobenzenesulfonamide

CAS No.:

Cat. No.: VC13519223

Molecular Formula: C10H11FN2O4S

Molecular Weight: 274.27 g/mol

* For research use only. Not for human or veterinary use.

3-Fluoro-N-(1-methylcyclopropyl)-4-nitrobenzenesulfonamide -

Specification

Molecular Formula C10H11FN2O4S
Molecular Weight 274.27 g/mol
IUPAC Name 3-fluoro-N-(1-methylcyclopropyl)-4-nitrobenzenesulfonamide
Standard InChI InChI=1S/C10H11FN2O4S/c1-10(4-5-10)12-18(16,17)7-2-3-9(13(14)15)8(11)6-7/h2-3,6,12H,4-5H2,1H3
Standard InChI Key GOPQYNXIVUODSP-UHFFFAOYSA-N
SMILES CC1(CC1)NS(=O)(=O)C2=CC(=C(C=C2)[N+](=O)[O-])F
Canonical SMILES CC1(CC1)NS(=O)(=O)C2=CC(=C(C=C2)[N+](=O)[O-])F

Introduction

3-Fluoro-N-(1-methylcyclopropyl)-4-nitrobenzenesulfonamide is a complex organic compound characterized by the presence of a fluorine atom, a nitro group, and a sulfonamide functional group attached to a benzene ring. Its molecular formula is C10H11FN2O4S, and it has a molecular weight of 274.2687 g/mol . This compound is of interest in medicinal chemistry and material science due to its potential biological activities and unique chemical properties.

Synthesis and Chemical Reactions

The synthesis of 3-Fluoro-N-(1-methylcyclopropyl)-4-nitrobenzenesulfonamide typically involves multi-step organic reactions. These reactions can be optimized using catalysts and temperature control to enhance yield and purity. The compound can undergo various chemical transformations, such as the reduction of the nitro group to form an amine derivative or substitution of the fluorine atom to yield different benzene derivatives.

Biological Activities and Potential Applications

Research indicates that 3-Fluoro-N-(1-methylcyclopropyl)-4-nitrobenzenesulfonamide may exhibit antimicrobial or anticancer properties due to its interactions with specific biomolecules. The fluorine atom and sulfonamide group are believed to enhance its binding affinity to enzymes or receptors, influencing its biological activity.

Potential ApplicationMechanism
Antimicrobial ActivityInteraction with microbial enzymes
Anticancer ActivityBinding to cancer-related receptors or enzymes

Comparison with Similar Compounds

Several compounds share structural similarities with 3-Fluoro-N-(1-methylcyclopropyl)-4-nitrobenzenesulfonamide but lack certain functional groups.

Compound NameKey Differences
4-Fluoro-3-nitrobenzenesulfonamideLacks the cyclopropyl group
3-Fluoro-4-nitrobenzenesulfonamideSimilar structure but without the cyclopropyl group
N-(1-methylcyclopropyl)-4-nitrobenzenesulfonamideLacks the fluorine atom

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator